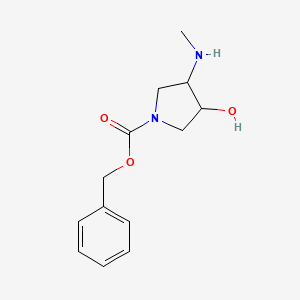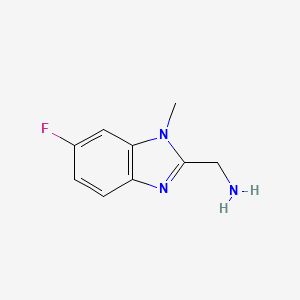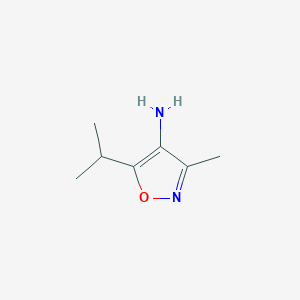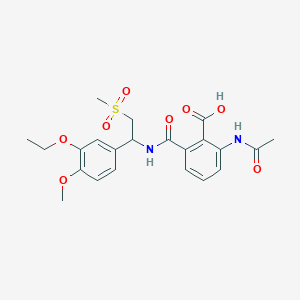![molecular formula C20H19N3O4 B12314017 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque est un composé organique complexe appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque implique généralement la réaction de l’acide anthranilique avec des chlorures d’acyle ou d’aroyle dans de la pyridine sèche pour former des dérivés de 2-substitués-3,1-benzoxazin-4-one . Cet intermédiaire peut ensuite être réagi avec diverses amines et autres réactifs pour donner le dérivé quinazolinone souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait probablement l’optimisation des conditions de réaction pour une synthèse à grande échelle, y compris l’utilisation de catalyseurs et de solvants efficaces pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes cétone en alcools ou autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour remplacer des atomes ou des groupes spécifiques par d’autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : tels que les halogènes ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés de quinazolinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire des dérivés d’alcool .
Applications de la recherche scientifique
L’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Recherche biologique : Il est utilisé dans des études pour comprendre son mécanisme d’action et ses interactions avec des cibles biologiques.
Applications industrielles : Le composé peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour d’autres synthèses chimiques.
Applications De Recherche Scientifique
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Les quinazolinones sont connues pour inhiber des enzymes telles que la cathépsine G et l’élastase des leucocytes humains, qui jouent un rôle dans l’inflammation et la réponse immunitaire . Le composé peut également interagir avec d’autres protéines et voies impliquées dans la prolifération cellulaire et l’apoptose, contribuant à ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de quinazolinone, tels que :
- Acide 4-(4-oxo-4H-quinazolin-3-ylméthyl)-benzoïque
- Acide 4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoïque
Unicité
Ce qui distingue l’acide 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]méthyl]benzoïque, c’est sa structure spécifique, qui peut conférer des activités biologiques et un potentiel thérapeutique uniques. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent pour d’autres modifications et études .
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11,15H,3,6-7,12H2,(H,21,24)(H,26,27) |
Clé InChI |
DOBCQCUMVZAPQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(=NC(=NC2=O)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)




![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)

amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)

